1-Iodo-2,5-dimethoxy-4-methylbenzene

Overview

Description

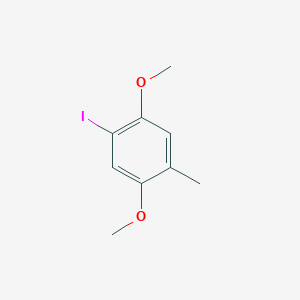

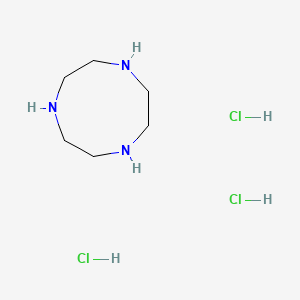

1-Iodo-2,5-dimethoxy-4-methylbenzene is a chemical compound with the molecular formula C9H11IO2 . It is an aryl halide .

Molecular Structure Analysis

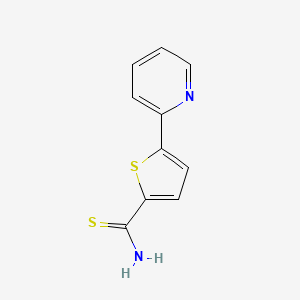

The molecular structure of 1-Iodo-2,5-dimethoxy-4-methylbenzene consists of a benzene ring substituted with an iodine atom, two methoxy groups, and a methyl group . The InChI code for this compound is 1S/C9H11IO2/c1-6-4-9(12-3)7(10)5-8(6)11-2/h4-5H,1-3H3 .Physical And Chemical Properties Analysis

The molecular weight of 1-Iodo-2,5-dimethoxy-4-methylbenzene is 278.09 g/mol . It has a computed XLogP3-AA value of 2.9, indicating its relative lipophilicity . It has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 2 rotatable bonds . The exact mass and monoisotopic mass are both 277.98038 g/mol . The topological polar surface area is 18.5 Ų .Scientific Research Applications

Thermochemistry Studies

The thermochemical properties of halogen-substituted methylbenzenes, including compounds similar to 1-Iodo-2,5-dimethoxy-4-methylbenzene, have been a subject of study. Researchers have investigated their vapor pressures, vaporization, fusion, and sublimation enthalpies using experimental methods and quantum-chemical calculations. This research is crucial for understanding the physical properties and chemical behavior of these compounds in various conditions (Verevkin et al., 2015).

Synthesis and Structural Analysis

Studies have also focused on the synthesis and structural analysis of related compounds. For example, research on the bromination of dimethoxydimethylbenzene and subsequent conversion into sulfur-functionalized benzoquinones provides insights into the chemical transformations and applications of these substances (Aitken et al., 2016). Additionally, the synthesis of Weinreb amides via homogeneous catalytic carbonylation of iodoalkenes and iodoarenes, including iodo-substituted methylbenzenes, highlights the versatility of these compounds in organic synthesis (Takács et al., 2010).

Pharmaceutical and Biological Research

While excluding specific drug use and side effects, it is noteworthy that compounds structurally related to 1-Iodo-2,5-dimethoxy-4-methylbenzene have been explored for their potential in pharmaceutical and biological applications. For instance, derivatives of dimethoxybenzene have been investigated for their lipid-reducing activity, which could have implications for treating metabolic disorders and obesity (Costa et al., 2019).

Energy Storage Applications

In the field of energy storage, derivatives of dimethoxybenzene, similar to 1-Iodo-2,5-dimethoxy-4-methylbenzene, have been researched as catholyte materials for non-aqueous redox flow batteries. Their chemical stability and electrochemical properties make them suitable for use in advanced battery technologies (Zhang et al., 2017).

Material Science and Catalysis

Research in material science and catalysis has also incorporated similar compounds. The synthesis and characterization of sulfonamide derivatives of dimethoxybenzenes, for example, reveal their potential applications in diverse fields such as sensing and catalysis (Hussain et al., 2020)

Mechanism of Action

Target of Action

It is known that halogenated derivatives of psychoactive phenethylamines, such as 2,5-dimethoxy-4-iodophenethylamine (2c-i), exhibit increased hallucinogenic effects . This suggests that 1-Iodo-2,5-dimethoxy-4-methylbenzene may interact with similar targets, potentially including serotonin receptors in the brain.

Mode of Action

Based on its structural similarity to other halogenated aromatic compounds, it can be inferred that it may undergo electrophilic aromatic substitution . In this process, the electrophile (in this case, the iodine atom) forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Pharmacokinetics

It is hypothesized that the halogen substitution may increase the lipophilicity of these compounds, potentially enhancing their absorption at the blood-brain barrier .

Safety and Hazards

properties

IUPAC Name |

1-iodo-2,5-dimethoxy-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO2/c1-6-4-9(12-3)7(10)5-8(6)11-2/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVXMDDALQKRFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369498 | |

| Record name | 1-iodo-2,5-dimethoxy-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Iodo-2,5-dimethoxy-4-methylbenzene | |

CAS RN |

75056-76-7 | |

| Record name | 1-iodo-2,5-dimethoxy-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d][1,3]dioxol-4-ylmethanol](/img/structure/B1333388.png)

![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azido-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1333406.png)